N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE
Overview
Description
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are carried out under controlled temperatures and in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of pathogens.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-yl)-2-methylpropanamide
Uniqueness
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLPROPANAMIDE is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8(2)13(18)17-14-16-12(9(3)19-14)10-4-6-11(15)7-5-10/h4-8H,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKQJESBOLQFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)C)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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